Asb-14

Description

Properties

IUPAC Name |

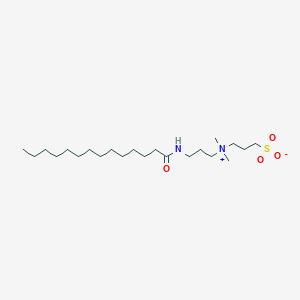

3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXERRKRAEDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398742 | |

| Record name | ASB-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216667-08-2 | |

| Record name | ASB-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ASB-14 Detergent: A Technical Guide for Researchers

Introduction: Asb-14, or Amidosulfobetaine-14, is a zwitterionic detergent increasingly utilized in proteomics and membrane protein research.[1][2][3] Its unique properties make it highly effective in solubilizing proteins, particularly hydrophobic membrane proteins, for downstream applications such as two-dimensional gel electrophoresis (2D-electrophoresis) and mass spectrometry.[3][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its applications in life sciences research.

Physicochemical Properties of this compound

This compound is characterized by a 14-carbon alkyl tail and an amidosulfobetaine headgroup, which confers its zwitterionic nature. This structure allows it to effectively disrupt lipid bilayers and form micelles around hydrophobic protein regions, thereby solubilizing them in aqueous solutions. The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Full Name | Amidosulfobetaine-14 | |

| Molecular Formula | C₂₂H₄₆N₂O₄S | |

| Molecular Weight | 434.7 g/mol | |

| Appearance | White to off-white powder | |

| Purity | >99% | |

| Solubility | Water soluble | |

| Critical Micelle Concentration (CMC) | 8 mM (at 25°C) | |

| Conductivity | <50 µS in a 10% solution |

Applications in Proteomics

This compound has proven to be a valuable tool for proteomic studies, offering several advantages over traditional detergents like CHAPS. Its primary application lies in the solubilization of complex protein mixtures, including those from challenging sources like brain tissue. Studies have shown that this compound can effectively extract and solubilize membrane proteins that were previously difficult to detect.

Optimal protein solubilization with this compound is often achieved in combination with other reagents, such as urea and thiourea. A combination of this compound and CHAPS has been reported to provide superior solubilization of human brain proteins for 2D-electrophoresis analysis.

Experimental Protocol: Protein Extraction from Mammalian Brain Tissue

This protocol describes a method for the extraction of cytosolic and membrane proteins from human brain frontal cortex for 2D-electrophoresis, adapted from findings that demonstrate the efficacy of a CHAPS and this compound combination.

Materials:

-

Lysis Buffer (SB):

-

7 M Urea

-

2 M Thiourea

-

100 mM DTT

-

-

Detergents:

-

CHAPS

-

This compound

-

-

Brain Tissue: Human Brain Frontal Cortex

-

Sonicator

-

Microcentrifuge

-

Vortex mixer

Procedure:

-

Buffer Preparation: Prepare the standard protein extraction buffer (SB) containing 7 M Urea, 2 M Thiourea, and 100 mM DTT.

-

Detergent Addition: To the SB, add 4% (w/v) CHAPS and 2% (w/v) this compound. This combination has been shown to be the most efficient for solubilizing human brain proteins.

-

Tissue Homogenization: Resuspend the brain tissue pellets in the prepared lysis buffer.

-

Cell Lysis: Vortex the mixture and then centrifuge at 15,000 x g for 15 minutes to pellet insoluble material.

-

Protein Collection: Collect the supernatant containing the solubilized proteins. The protein extract is now ready for downstream applications such as 2D-electrophoresis.

Experimental Workflow and Micelle Formation

The general workflow for protein extraction using this compound involves cell lysis, protein solubilization, and separation of soluble and insoluble fractions. This process is facilitated by the formation of micelles by this compound around the hydrophobic domains of proteins.

The ability of this compound to form micelles is central to its function as a detergent. Above its critical micelle concentration (CMC) of 8 mM, individual this compound molecules aggregate to form spherical structures where the hydrophobic tails are shielded from the aqueous environment by the hydrophilic headgroups.

Further Applications

Beyond proteomics, this compound has found use in other areas of life science research. It has been employed in tissue engineering for antigen removal from xenogeneic scaffolds. Additionally, it is used to develop and study zwitterionic micelles for various research purposes.

Conclusion

This compound is a powerful zwitterionic detergent with significant advantages for the solubilization of proteins, especially membrane-associated proteins, for a variety of analytical techniques. Its well-characterized physicochemical properties and demonstrated efficacy, particularly in combination with other detergents and chaotropes, make it an invaluable tool for researchers in proteomics, drug development, and other related fields.

References

An In-depth Technical Guide to the Critical Micelle Concentration of ASB-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidosulfobetaine-14 (ASB-14) is a zwitterionic detergent increasingly utilized in proteomics and membrane protein research for its superior protein solubilization capabilities. A key parameter governing its application is the Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) self-assemble into larger aggregates known as micelles. Understanding the CMC of this compound is crucial for optimizing experimental conditions, particularly in the solubilization and stabilization of proteins for downstream applications such as 2D gel electrophoresis and in vitro assays. This technical guide provides a comprehensive overview of the CMC of this compound, including its established value, detailed experimental protocols for its determination, and a discussion of its role in biochemical applications.

Introduction to this compound

This compound, or 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate, is a member of the amidosulfobetaine family of detergents.[1] Its structure comprises a 14-carbon hydrophobic tail and a zwitterionic headgroup, which confers its unique properties.[2] Unlike ionic detergents, zwitterionic detergents like this compound carry no net charge, making them less denaturing and more compatible with techniques such as isoelectric focusing.[3] this compound has demonstrated superior efficacy in solubilizing membrane proteins compared to other commonly used detergents like CHAPS.[1]

Critical Micelle Concentration of this compound

The Critical Micelle Concentration (CMC) is a fundamental physicochemical property of a surfactant. Below the CMC, surfactant molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers rapidly associate to form micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment.

The established CMC of this compound is 8 mM at 25°C.[4] This value is a critical consideration for its use in protein solubilization. For effective solubilization of integral membrane proteins, the detergent concentration should be significantly above the CMC to ensure a sufficient number of micelles are available to encapsulate the hydrophobic domains of the proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Full Name | Amidosulfobetaine-14 | |

| Synonyms | 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate | |

| Molecular Formula | C₂₂H₄₆N₂O₄S | |

| Molecular Weight | 434.68 g/mol | |

| Appearance | White to off-white powder | |

| Purity | >99% | |

| Solubility | Water soluble | |

| Critical Micelle Concentration (CMC) | 8 mM (at 25°C) | |

| Conductivity (in 10% solution) | <50 µS |

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of a surfactant. These methods rely on detecting the sharp change in a physical property of the surfactant solution that occurs at the CMC. Below are detailed protocols for three common methods.

Surface Tensiometry

This is a classic and widely used method for CMC determination. It is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated with monomers, the surface tension remains relatively constant with further increases in surfactant concentration, as any additional surfactant molecules form micelles in the bulk solution.

Protocol:

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water or a suitable buffer, with concentrations spanning a range below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer with a known standard (e.g., pure water).

-

Measure the surface tension of each this compound solution, starting from the lowest concentration.

-

Ensure temperature control (e.g., at 25°C) throughout the measurements.

-

Allow each solution to equilibrate before taking a reading to ensure stable surface tension values.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting plot will show two distinct linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region shows a plateau where the surface tension is nearly constant.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Conductivity Measurement

This method is suitable for ionic and zwitterionic surfactants. It relies on the change in the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility per monomer unit compared to the free monomers, and a fraction of the counter-ions become associated with the micelles.

Protocol:

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water with concentrations ranging from below to above the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each this compound solution, starting from the lowest concentration.

-

Ensure the temperature is maintained at a constant value (e.g., 25°C).

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes.

-

The CMC is the concentration at the intersection of these two linear segments.

-

Fluorescence Spectroscopy using a Pyrene Probe

This is a highly sensitive method that utilizes a fluorescent probe, typically pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment of the pyrene probe leads to a change in its fluorescence emission spectrum.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone) at a concentration of approximately 0.2 mM.

-

Prepare a series of this compound solutions in deionized water or buffer.

-

-

Sample Preparation:

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the added pyrene stock is negligible compared to the total volume.

-

Allow the samples to equilibrate.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to approximately 334 nm.

-

Record the emission spectrum for each sample from 350 nm to 450 nm.

-

The pyrene emission spectrum shows several vibronic bands. The ratio of the intensity of the third peak (I₃, around 383 nm) to the first peak (I₁, around 372 nm) is sensitive to the polarity of the probe's environment.

-

-

Data Analysis:

-

Calculate the I₃/I₁ ratio for each this compound concentration.

-

Plot the I₃/I₁ ratio as a function of the this compound concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve.

-

Role of this compound in Biochemical Applications and Signaling Pathways

The primary application of this compound in a research setting is as a solubilizing agent for proteins, particularly those embedded in biological membranes. Its zwitterionic nature and efficacy at disrupting lipid-lipid and lipid-protein interactions, while being less harsh on protein-protein interactions, make it an ideal choice for proteomics studies. It has been shown to be effective in combination with other detergents like CHAPS for enhancing the resolution of 2D gel electrophoresis of complex protein mixtures.

It is important to note that the detergent This compound is a synthetic molecule and is not known to be directly involved in biological signaling pathways.

However, it is crucial to distinguish the detergent this compound from the gene and corresponding protein named ASB14 (Ankyrin Repeat and SOCS Box Containing 14). The ASB14 protein is part of a family of proteins that play a role in protein degradation by targeting specific proteins for ubiquitination. This protein is involved in cellular processes and signaling, but it is a distinct entity from the amidosulfobetaine detergent that is the subject of this guide.

Conclusion

The critical micelle concentration of this compound, established at 8 mM at 25°C, is a cornerstone parameter for its effective use in the solubilization of proteins for various research applications. The choice of experimental method for verifying the CMC depends on the available instrumentation and the specific requirements of the study. Surface tensiometry, conductivity, and fluorescence spectroscopy are all robust methods for this purpose. A clear understanding of the properties of this compound, including its CMC, enables researchers and drug development professionals to harness its full potential in advancing our understanding of complex biological systems. It is also imperative to distinguish the detergent this compound from the unrelated ASB14 protein to avoid confusion in the context of cellular signaling.

References

The Power of ASB-14: An In-Depth Technical Guide to Solubilizing Membrane Proteins for Research and Drug Development

For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical bottleneck. These proteins, embedded within the lipid bilayer, play a crucial role in cellular signaling and are major targets for therapeutics. Amidosulfobetaine-14 (ASB-14), a zwitterionic detergent, has emerged as a powerful tool for extracting and stabilizing these challenging proteins, often outperforming traditional detergents. This guide provides a comprehensive overview of this compound, its properties, detailed experimental protocols, and its application in proteomic and functional studies.

Core Concepts: Understanding this compound

This compound is a zwitterionic detergent characterized by a 14-carbon alkyl tail and a sulfobetaine headgroup.[1] This amphipathic nature allows it to effectively disrupt lipid bilayers and form micelles around the hydrophobic transmembrane domains of proteins, thereby solubilizing them in an aqueous environment. Unlike ionic detergents, its zwitterionic character results in no net charge, which is advantageous for techniques like isoelectric focusing and 2D gel electrophoresis.[1]

One of the key advantages of this compound is its reported superior ability to solubilize membrane proteins compared to commonly used detergents like CHAPS.[1] This increased solubilization efficiency can lead to the identification of previously undetected membrane proteins in proteomic analyses.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Full Name | Amidosulfobetaine-14 | [1] |

| Molecular Formula | C₂₂H₄₆N₂O₄S | |

| Molecular Weight | 434.7 g/mol | |

| Type | Zwitterionic Detergent | |

| Appearance | White to off-white powder | |

| Solubility | Water soluble | |

| Critical Micelle Concentration (CMC) | 8 mM (in water at 25°C) | |

| Purity | >99% |

Comparative Efficacy of this compound

Quantitative studies have demonstrated the enhanced solubilization capacity of this compound in comparison to other commonly used detergents.

Solubilization of Human Erythrocyte Membrane Proteins

| Detergent | Protein Solubilization (µg/mg membrane protein) | Cholesterol Solubilization (µg/mg membrane protein) |

| This compound | ~550 | ~180 |

| ASB-16 | ~600 | ~200 |

| CHAPS | ~400 | ~100 |

| Triton X-100 | ~450 | ~150 |

Data adapted from a study on human erythrocyte membranes.

Experimental Protocols

The following are detailed methodologies for the solubilization of membrane proteins using this compound for various applications.

Protocol 1: Solubilization of Human Brain Proteins for 2D Gel Electrophoresis

This protocol has been shown to be highly effective for the analysis of both cytosolic and membrane proteins from human brain tissue.

Materials:

-

Human brain tissue

-

Solubilization Buffer (SB): 7 M Urea, 2 M Thiourea, 100 mM DTT

-

CHAPS (4% w/v stock solution)

-

This compound (2% w/v stock solution)

-

Protease inhibitor cocktail

-

Homogenizer

-

Centrifuge

Methodology:

-

Weigh approximately 50 mg of human frontal cortex tissue.

-

Add 240 µL of Solubilization Buffer (SB) containing 4% (w/v) CHAPS and 2% (w/v) this compound, and a protease inhibitor cocktail.

-

Homogenize the tissue on ice using a suitable homogenizer.

-

Incubate the homogenate for 1 hour at room temperature with occasional vortexing to ensure complete solubilization.

-

Centrifuge the sample at 14,000 x g for 30 minutes at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant containing the solubilized proteins for downstream analysis, such as 2D gel electrophoresis.

Protocol 2: Near-Complete Solubilization of GLUT-1 from Brain Microvessels

This protocol is optimized for the solubilization of the integral membrane protein GLUT-1 and is applicable to other hydrophobic membrane proteins.

Materials:

-

Isolated brain microvessels

-

Solubilizing Buffer (SB): 5 M Urea, 2 M Thiourea, 2% (w/v) n-dodecyl-β-D-maltoside (DDM), 1% (w/v) this compound, 10 mM TCEP, 10 mM Tris (pH 8.0)

-

Centrifuge capable of 100,000 x g

Methodology:

-

Resuspend the brain microvessel pellet in the Solubilizing Buffer (SB).

-

Incubate the sample for 2 hours at room temperature with gentle agitation.

-

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C.

-

The supernatant contains the solubilized membrane proteins, including GLUT-1, with very little remaining in the pellet.

Experimental and Logical Workflows

Visualizing the experimental process can aid in understanding and execution.

Signaling Pathway Analysis: A Note on Current Research

While this compound has proven to be an exceptional tool for the solubilization and identification of membrane proteins for proteomic studies, there is a notable gap in the published literature directly linking its use to the functional elucidation of specific signaling pathways. Many studies utilize this compound to identify proteins that are known to be involved in signaling; however, the subsequent functional validation of the signaling pathway often employs different methods for protein expression and purification.

For instance, after identifying a membrane receptor of interest through proteomics using this compound, researchers might then move to a recombinant expression system (e.g., in insect or mammalian cells) and use a different, milder detergent for purification to ensure the protein retains its native conformation and activity for downstream functional assays like ligand binding or enzyme kinetics.

The following diagram illustrates a conceptual signaling pathway involving a G-protein coupled receptor (GPCR), a common class of membrane proteins that are targets of solubilization studies.

Conclusion

This compound is an invaluable detergent for the solubilization of membrane proteins, particularly for applications in proteomics and 2D gel electrophoresis. Its ability to efficiently extract and solubilize these challenging proteins has led to significant advancements in identifying the components of cellular membranes. While its direct application in preserving the functionality of proteins for intricate signaling studies is less documented, its role in the initial discovery phase is undisputed. For researchers and drug development professionals, a clear understanding of this compound's properties and optimal usage, as outlined in this guide, is essential for unlocking the secrets of the membrane proteome and accelerating the development of novel therapeutics.

References

Applications of Asb-14 in Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin Repeat and SOCS Box containing protein 14 (Asb-14) is a member of the ASB protein family, which are characterized by the presence of ankyrin repeats and a C-terminal SOCS box.[1][2][3] this compound functions as a substrate-recognition component of an E3 ubiquitin ligase complex, playing a crucial role in the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][4] This technical guide provides a comprehensive overview of the applications of this compound in proteomics research, with a focus on its role in cellular signaling, and offers detailed experimental protocols for its study.

Core Function: A Substrate Receptor for Ubiquitination

This compound is a key component of a Cullin-RING E3 ubiquitin ligase complex. This complex facilitates the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. The modular nature of this complex allows for the specific recognition of a wide array of substrates.

The this compound containing E3 ligase complex is thought to be composed of:

-

Cullin 5 (CUL5): A scaffold protein that brings together the different components of the complex.

-

Elongin B and Elongin C (ELOB/C): Adaptor proteins that link the SOCS box of this compound to Cullin 5.

-

RING-box protein 2 (RBX2): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2).

-

This compound: The substrate-recognition subunit, which binds to specific target proteins via its ankyrin repeats.

Data Presentation: Quantitative Proteomics and Metabolomics

A key study investigating the role of this compound in AC16 human cardiomyocyte cells revealed significant changes in the proteome and metabolome upon this compound overexpression. This multi-omics approach identified numerous downstream targets and affected pathways, providing critical insights into this compound's function.

Table 1: Validated Differentially Expressed Proteins Upon this compound Overexpression in AC16 Cardiomyocytes

| Protein Name | Gene Name | Regulation | Function |

| Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha | PIP4K2A | Downregulated | Signal transduction, phosphoinositide metabolism |

| Ferritin Light Chain | FTL | Downregulated | Iron storage |

| 5'-AMP-activated protein kinase catalytic subunit alpha-1 | PRKAA1 | Downregulated | Energy sensing, cellular metabolism |

| Galactosidase beta 1 | GLB1 | Downregulated | Lysosomal enzyme, degradation of gangliosides |

| ATP Binding Cassette Subfamily C Member 9 | ABCC9 | Downregulated | Ion transport, subunit of an ATP-sensitive potassium channel |

| NME/NM23 Nucleoside Diphosphate Kinase 7 | NME7 | Downregulated | Nucleotide metabolism |

| Ras-Related GTP Binding C | RRAGC | Upregulated | Component of the mTORC1 signaling pathway |

Table 2: Summary of Proteomic and Metabolomic Changes Upon this compound Overexpression

| Data Type | Total Differentially Expressed Features | Predominantly Enriched Pathway(s) |

| Proteomics | 1306 | Linoleic acid metabolism |

| Metabolomics | 114 | Purine metabolism |

Signaling Pathways and Biological Functions

This compound has been implicated in several key cellular processes, most notably in the regulation of cell proliferation and mitochondrial function in cardiomyocytes.

This compound Mediated Ubiquitination of MAPRE2

A primary and well-documented function of this compound is the ubiquitination and subsequent degradation of Microtubule-Associated Protein RP/EB Family Member 2 (MAPRE2). MAPRE2 is involved in microtubule dynamics and cell cycle progression. By targeting MAPRE2 for degradation, this compound acts as an inhibitor of cardiomyocyte proliferation. Silencing of this compound leads to increased MAPRE2 levels, promoting cardiomyocyte nuclear proliferation and suggesting a potential therapeutic target for cardiac regeneration after injury.

This compound mediated ubiquitination and degradation of MAPRE2.

Downstream Effects on Metabolism

Proteomic and metabolomic studies have revealed that this compound overexpression in cardiomyocytes leads to significant alterations in metabolic pathways, specifically linoleic acid and purine metabolism. While the direct substrates of this compound within these pathways have not yet been fully elucidated, the data suggests that this compound's influence on cell proliferation and mitochondrial function may be, in part, mediated through the regulation of key metabolic enzymes or regulatory proteins. The downregulation of AMPK alpha-1, a central regulator of cellular energy homeostasis, upon this compound overexpression further supports this hypothesis.

Downstream effects of this compound overexpression on cellular pathways.

Experimental Protocols

The study of this compound and its interacting partners involves a range of proteomics techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interactors

This protocol is adapted from methods used for other ASB family members and is suitable for identifying proteins that interact with this compound in a cellular context.

a. Cell Lysis

-

Culture cells (e.g., HEK293T or AC16) expressing tagged this compound (e.g., FLAG-Asb-14) to ~90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

b. Immunoprecipitation

-

Determine the protein concentration of the cell lysate using a BCA assay.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

-

Add an antibody specific to the tag on this compound (e.g., anti-FLAG antibody) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

c. Washing and Elution

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% Triton X-100).

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

d. Analysis

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against this compound and suspected interacting partners.

-

For unbiased discovery of interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is directly ubiquitinated by the this compound E3 ligase complex. This protocol is based on assays performed with other ASB proteins.

a. Reagents

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D1)

-

Recombinant ubiquitin

-

ATP

-

Immunopurified FLAG-Asb-14 complex (from Co-IP)

-

Recombinant substrate protein (e.g., MAPRE2)

-

Ubiquitination reaction buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT)

b. Procedure

-

Set up the reaction mixture in a final volume of 30-50 µL.

-

Combine the ubiquitination reaction buffer, ATP (to a final concentration of 2 mM), ubiquitin (5 µg), E1 enzyme (100 nM), and E2 enzyme (0.5 µM).

-

Add the immunopurified this compound complex and the recombinant substrate protein.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

c. Analysis

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate protein or an anti-ubiquitin antibody to detect the presence of higher molecular weight ubiquitinated species.

Workflow for Co-Immunoprecipitation of this compound.

Conclusion

This compound is emerging as a significant player in the regulation of cellular processes, particularly in the context of cardiomyocyte proliferation and metabolism. Its role as a substrate-recognition component of an E3 ubiquitin ligase complex positions it as a critical regulator of protein turnover. The application of advanced proteomics and metabolomics techniques has been instrumental in beginning to unravel the complex signaling networks in which this compound participates. Further research, including the identification of its complete interactome and the direct substrates within key metabolic pathways, will be crucial for fully understanding its biological functions and for exploring its potential as a therapeutic target in diseases such as heart failure. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. The Negative Role of Ankyrin-Repeat and SOCS-Box Protein 9 in PAR1 Expression and the MAPK Signaling Pathway in Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ankyrin Repeat and SOCS Box 3 (ASB3) Mediates Ubiquitination and Degradation of Tumor Necrosis Factor Receptor II - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ASB14 in Tissue Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ankyrin Repeat and SOCS Box Containing 14 (ASB14), an E3 ubiquitin ligase, is emerging as a critical regulator in cellular processes pertinent to tissue engineering, particularly in the context of cardiac regeneration. As a component of the SCF-like ECS (Elongin-Cullin-SOCS-box protein) E3 ubiquitin-protein ligase complex, ASB14 mediates the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2] This function positions ASB14 as a key player in signaling pathways that govern cell proliferation and differentiation. Recent studies have highlighted its inhibitory role in cardiomyocyte proliferation, suggesting that the modulation of ASB14 activity could be a promising therapeutic strategy for heart failure and myocardial infarction injury.[3][4] This guide provides an in-depth overview of the function, signaling pathways, and experimental considerations of ASB14 in tissue engineering.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effects of ASB14 modulation in the context of cardiac cell proliferation.

| Experimental Model | Intervention | Key Biomarker | Observed Effect | Significance | Reference |

| Neonatal Mouse Cardiomyocytes | siRNA-mediated silencing of ASB14 | Ki67+ Cardiomyocytes | Increased percentage of Ki67+ cells | p < 0.05 | [3] |

| Neonatal Mouse Cardiomyocytes | siRNA-mediated silencing of ASB14 | pH3+ Cardiomyocytes | Increased percentage of pH3+ cells | p < 0.05 | |

| AC16 Human Cardiomyocyte Cell Line | Overexpression of ASB14 | Cell Proliferation (CCK8 assay) | Inhibition of cell proliferation | - | |

| AC16 Human Cardiomyocyte Cell Line | Overexpression of ASB14 | Apoptosis (Flow Cytometry) | Promotion of apoptosis | - | |

| AC16 Human Cardiomyocyte Cell Line | Overexpression of ASB14 | Mitochondrial Function (ATP levels) | Impairment of mitochondrial function | - | |

| Mouse Model of Ischemic Injury | ASB14 deficiency | Cardiac Function | Preserved cardiac function | - |

Signaling Pathways

ASB14 functions as a substrate-recognition component of an E3 ubiquitin ligase complex, targeting specific proteins for degradation. A key identified substrate is the Microtubule-Associated Protein RP/EB Family Member 2 (MAPRE2). By mediating the ubiquitination and subsequent degradation of MAPRE2, ASB14 inhibits cardiomyocyte nuclear proliferation. Silencing of ASB14 leads to an accumulation of MAPRE2, which in turn promotes cardiomyocyte proliferation and enhances cardiac repair after myocardial infarction.

Experimental Protocols

siRNA-mediated Silencing of ASB14 in Cardiomyocytes

This protocol describes the transient knockdown of ASB14 expression in cultured cardiomyocytes to study its effect on cell proliferation.

-

Cell Culture: Neonatal mouse cardiomyocytes are isolated and cultured under standard conditions.

-

Transfection:

-

Prepare siRNA targeting ASB14 and a non-targeting control siRNA.

-

Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

-

Transfect cardiomyocytes with siRNA-ASB14 or control siRNA.

-

-

Incubation: Incubate the cells for a period sufficient to achieve significant protein knockdown (e.g., 48-72 hours).

-

Analysis of Proliferation:

-

Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for proliferation markers such as Ki67 and Phospho-Histone H3 (pH3), along with a cardiomyocyte marker like α-actinin.

-

Microscopy and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of Ki67-positive and pH3-positive cardiomyocytes.

-

Overexpression of ASB14 in a Cardiomyocyte Cell Line

This protocol details the overexpression of ASB14 in a human cardiomyocyte cell line to investigate its impact on cell proliferation, apoptosis, and mitochondrial function.

-

Vector Construction: Clone the full-length cDNA of ASB14 into a suitable expression vector (e.g., pCDH).

-

Cell Culture: Culture AC16 human cardiomyocyte cells in appropriate media.

-

Transfection: Transfect the AC16 cells with the pCDH-ASB14 expression vector or an empty vector control using a suitable transfection reagent.

-

Analysis:

-

Cell Proliferation: Perform a Cell Counting Kit-8 (CCK8) assay at different time points post-transfection to assess cell viability and proliferation.

-

Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the rate of apoptosis.

-

Mitochondrial Function: Measure cellular ATP levels using a commercially available ATP assay kit to evaluate mitochondrial function.

-

In Vivo Myocardial Infarction Model

This protocol outlines the use of an in vivo mouse model to study the therapeutic effects of ASB14 deficiency on cardiac function after ischemic injury.

-

Animal Model: Use ASB14 deficient mice and wild-type control mice.

-

Surgical Procedure:

-

Anesthetize the mice.

-

Perform a thoracotomy to expose the heart.

-

Induce myocardial infarction by ligating the left anterior descending (LAD) coronary artery.

-

-

Post-operative Care: Provide appropriate post-operative care and analgesia.

-

Functional Assessment: At a designated time point post-infarction, assess cardiac function using echocardiography to measure parameters such as ejection fraction and fractional shortening.

-

Histological Analysis: Harvest the hearts for histological analysis to assess infarct size and cardiomyocyte proliferation (e.g., via Ki67 staining).

Concluding Remarks

The E3 ubiquitin ligase ASB14 is a significant negative regulator of cardiomyocyte proliferation. Its mechanism of action, primarily through the degradation of MAPRE2, presents a compelling target for therapeutic intervention in cardiac tissue engineering and regenerative medicine. The inhibition of ASB14 has demonstrated pro-proliferative effects on cardiomyocytes and has shown to preserve cardiac function in preclinical models of myocardial infarction. Further research into the broader substrate profile of ASB14 and the development of specific small molecule inhibitors will be crucial for translating these findings into clinical applications for cardiac repair.

References

Amidosulfobetaine-14: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Amidosulfobetaine-14 (ASB-14), a zwitterionic detergent, has emerged as a powerful tool in membrane biochemistry and proteomics. Its unique properties make it particularly effective in solubilizing membrane proteins while maintaining their native state, an often challenging but critical step in drug discovery and biomedical research. This technical guide provides an in-depth overview of the discovery, synthesis, and key characteristics of this compound, tailored for researchers and professionals in the life sciences.

Discovery and Significance

The development of amidosulfobetaine-type detergents was driven by the need for gentle yet effective solubilizing agents for membrane proteins. Traditional detergents often lead to protein denaturation, compromising subsequent functional and structural analyses. This compound, with its C14 alkyl tail, offers a balance of hydrophobicity to disrupt lipid bilayers and a zwitterionic headgroup that minimizes protein denaturation. Its utility is particularly noted in two-dimensional gel electrophoresis (2D-PAGE) where it has been shown to enhance the resolution and detection of membrane proteins compared to more common detergents like CHAPS.[1][2] In some applications, a combination of this compound and CHAPS has been reported to provide the most efficient solubilization of complex protein mixtures from tissues like the human brain.[1][2]

Physicochemical and Biochemical Properties

The efficacy of this compound as a detergent is rooted in its specific physicochemical properties. These characteristics, particularly its critical micelle concentration (CMC) and aggregation number, dictate its behavior in solution and its interaction with membrane proteins.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₆N₂O₄S | [3] |

| Molecular Weight | 434.68 g/mol | |

| Critical Micelle Concentration (CMC) | 100 µM | |

| Aggregation Number | 108 | |

| Appearance | White to off-white solid | |

| Solubility | Water |

Synthesis of Amidosulfobetaine-14

Experimental Protocol: Synthesis of Amidosulfobetaine-14

Step 1: Amidation of Myristic Acid

This step involves the formation of an amide bond between myristic acid (a C14 fatty acid) and 3-(dimethylamino)-1-propylamine.

-

Materials:

-

Myristic acid

-

3-(Dimethylamino)-1-propylamine

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalyst, optional)

-

Sodium hydroxide solution (for neutralization)

-

Sodium chloride solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve myristic acid in toluene.

-

Add an equimolar amount of 3-(dimethylamino)-1-propylamine. A catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a dilute sodium hydroxide solution and brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the intermediate, N-(3-(dimethylamino)propyl)myristamide.

-

Step 2: Quaternization with 1,3-Propanesultone

The second step introduces the sulfonate group through the quaternization of the tertiary amine of the intermediate.

-

Materials:

-

N-(3-(dimethylamino)propyl)myristamide (from Step 1)

-

1,3-Propanesultone

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation/washing)

-

-

Procedure:

-

Dissolve the N-(3-(dimethylamino)propyl)myristamide intermediate in acetonitrile.

-

Add an equimolar amount of 1,3-propanesultone to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically allowed to proceed for several hours to overnight.

-

The product, amidosulfobetaine-14, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.

-

Dry the final product under vacuum.

-

Characterization

The synthesized amidosulfobetaine-14 should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amide, sulfonate).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Workflows and Logical Relationships

The discovery and application of amidosulfobetaine-14 can be visualized through the following workflows.

Conclusion

Amidosulfobetaine-14 is a valuable detergent for the solubilization and study of membrane proteins. Its rational design and synthesis have provided researchers with a tool to overcome some of the persistent challenges in membrane proteomics and drug development. The detailed understanding of its synthesis and properties outlined in this guide will aid scientists in the effective application of this compound in their research endeavors.

References

Technical Guide: Asb-14 in Proteomic Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amidosulfobetaine-14 (Asb-14), a zwitterionic detergent crucial for the solubilization of proteins in proteomics research. Its properties, relevant experimental protocols, and a typical workflow are detailed to assist in its effective application.

Core Properties of this compound

This compound is a specialized detergent highly effective in solubilizing proteins, particularly hydrophobic and membrane-associated proteins, for downstream analysis such as two-dimensional gel electrophoresis (2-DE). Its zwitterionic nature allows it to disrupt protein aggregates and complexes while minimizing protein denaturation, thus preserving the native charge of the proteins.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 216667-08-2[1][2][3][4] |

| Molecular Weight | 434.68 g/mol [1] |

| Molecular Formula | C₂₂H₄₆N₂O₄S |

| Purity | ≥95% |

| Critical Micelle Concentration (CMC) | 8 mM at 25°C |

| Solubility | Soluble in water |

Experimental Protocol: Protein Solubilization for 2D-Electrophoresis

The following protocol is adapted from a study on the efficient extraction of human brain proteins for 2D-electrophoresis, highlighting the synergistic effect of this compound and CHAPS detergents.

Objective: To solubilize total proteins from tissue samples for separation by two-dimensional gel electrophoresis.

Materials:

-

Lysis Buffer Components:

-

Urea

-

Thiourea

-

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

-

This compound (Amidosulfobetaine-14)

-

Dithiothreitol (DTT)

-

Carrier Ampholytes (pH 3-10)

-

Bromophenol Blue

-

-

Sample: Human Brain Frontal Cortex Tissue (or other tissue of interest)

-

IPG gel strips (pH 3-10)

-

SDS-PAGE gels

-

Standard equipment for 2D-electrophoresis

Methodology:

-

Preparation of the Lysis/Sample Buffer:

-

Prepare a standard protein extraction buffer (SB) containing 7M Urea and 2M Thiourea.

-

To this standard buffer, add the following detergents and reagents to the final concentrations listed:

-

4% (w/v) CHAPS

-

2% (w/v) this compound

-

100mM DTT

-

-

This combination has been shown to be highly efficient for solubilizing both cytosolic and membrane proteins from human brain tissue.

-

-

Protein Extraction:

-

Homogenize the tissue sample in the prepared Lysis/Sample Buffer.

-

Quantify the protein concentration of the extract using a compatible protein assay.

-

-

First Dimension: Isoelectric Focusing (IEF):

-

Take a standardized amount of protein extract (e.g., 600 µg) and add it to a rehydration solution containing 7M urea, 2M thiourea, 2% (w/v) CHAPS, 2% (v/v) carrier ampholytes (pH 3–10), 70 mM DTT, and 0.001% (w/v) bromophenol blue to a final volume of 350 µl.

-

Apply the sample to an IPG (Immobilized pH Gradient) gel strip (e.g., pH 3-10).

-

Perform isoelectric focusing according to the manufacturer's instructions to separate proteins based on their isoelectric point (pI).

-

-

Second Dimension: SDS-PAGE:

-

After the first dimension separation, equilibrate the IPG strip in an SDS equilibration buffer.

-

Place the equilibrated IPG strip onto a polyacrylamide gel (e.g., 12.5%).

-

Perform SDS-PAGE to separate the proteins based on their molecular weight.

-

-

Visualization and Analysis:

-

Stain the gel using a suitable method (e.g., silver staining or Coomassie blue) to visualize the protein spots.

-

Analyze the resulting 2D gel for differential protein expression.

-

Experimental Workflow

The following diagram illustrates the key stages of a typical proteomics workflow that utilizes this compound for protein solubilization prior to 2D-electrophoresis and subsequent analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The use of this compound in combination with CHAPS is the best for solubilization of human brain proteins for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Thermodynamic and structural characterization of zwitterionic micelles of the membrane protein solubilizing amidosulfobetaine surfactants this compound and ASB-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: ASB-14 for Enhanced Protein Solubilization in 2D Gel Electrophoresis

Introduction

Amidosulfobetaine-14 (ASB-14) is a zwitterionic detergent highly effective in proteomics for the solubilization of proteins, particularly for two-dimensional gel electrophoresis (2D-PAGE).[1] As a member of the amidosulfobetaine family, its structure includes a 14-carbon hydrophobic tail and a sulfobetaine headgroup.[2] This configuration allows it to effectively solubilize hydrophobic and membrane-associated proteins while often preserving their native conformation.[2][3] this compound has demonstrated superior protein solubilization properties compared to more common detergents like CHAPS, leading to the identification of previously undetected membrane proteins in 2D gel analyses.

Mechanism of Action

The efficacy of this compound lies in its ability to disrupt hydrophobic interactions and break down lipid bilayers. The detergent's hydrophobic tail interacts with the nonpolar regions of proteins and lipids within the cell membrane, while its hydrophilic headgroup interacts with the aqueous environment. This dual interaction leads to the destabilization and fragmentation of the membrane. Subsequently, this compound molecules form micelles around the hydrophobic domains of the integral and membrane-associated proteins, effectively extracting them from the lipid bilayer and keeping them soluble in the sample buffer. This mechanism is crucial for preparing complex protein samples for the first dimension of 2D electrophoresis, isoelectric focusing (IEF), preventing aggregation and precipitation.

Key Applications and Advantages

-

Enhanced Solubilization of Membrane Proteins: this compound is particularly adept at solubilizing challenging proteins, such as integral membrane proteins, which are typically underrepresented in 2D gels due to their hydrophobicity.

-

Improved Resolution and Spot Detection: The use of this compound, often in combination with other chaotropes and detergents, has been shown to significantly increase the number of resolved protein spots in 2D gels.

-

Compatibility with Chaotropic Agents: this compound achieves optimal solubility and effectiveness in buffers containing a combination of urea and thiourea, which are standard chaotropic agents used to denature and unfold proteins for IEF.

-

Synergy with CHAPS: Studies have shown that a combination of this compound and CHAPS can be more effective than either detergent alone, providing a more comprehensive solubilization of complex proteomes like those from the human brain. This synergistic effect leads to better resolution, particularly for acidic and high molecular weight proteins.

Quantitative Data

The effectiveness of this compound in improving 2D gel electrophoresis results has been quantified in several studies. The tables below summarize key findings.

Table 1: Comparison of Detergent Formulations for Human Brain Protein Extraction

| Detergent Composition in Standard Buffer* | Average Number of Detected Spots | Statistical Significance (vs. CHAPS + this compound) |

| 4% CHAPS + 2% this compound | 1192 | - |

| 4% CHAPS + 2% ASB-16 | 1087 | P < 0.01 |

*Standard Buffer (SB) contains 7M Urea, 2M Thiourea, and 100mM DTT. Data sourced from a study on human brain frontal cortex proteins.

Table 2: Optimized Rehydration Buffer for Xenopus Egg Proteins

| Buffer Type | Key Components | Number of Detected Spots | Percentage Increase |

| Standard Buffer (sRB) | 8 M Urea, 4% CHAPS | 425 | - |

| Optimized Buffer (oRB) | 7 M Urea, 2 M Thiourea, 1.2% CHAPS, 0.4% this compound | 659 | >50% |

Data sourced from a study optimizing 2DE protocols for Xenopus egg proteins.

Experimental Protocols

Protocol 1: High-Efficiency Protein Solubilization for 2D-PAGE (General Protocol)

This protocol is a general guideline for solubilizing membrane proteins using an this compound-based buffer.

1. Reagent Preparation (this compound Solubilization Buffer):

-

7 M Urea

-

2 M Thiourea

-

2-4% (w/v) CHAPS

-

1-2% (w/v) this compound

-

40 mM Tris base

-

65 mM DTT (or 2 mM TBP)

-

0.5% (v/v) Carrier Ampholytes (appropriate pH range)

Note: Prepare this buffer fresh or store in aliquots at -80°C. Urea and thiourea can degrade over time. Optimal concentrations of detergents should be empirically determined for specific sample types.

2. Sample Solubilization:

-

Start with a protein pellet (from cell culture, tissue homogenate, or subcellular fractionation).

-

Add an appropriate volume of the this compound Solubilization Buffer to the pellet. A common starting point is 100-200 µL for a pellet from ~1x10^7 cells.

-

Vortex vigorously for 1-2 minutes to resuspend the pellet.

-

Incubate the sample on a shaker or rotator for 1-2 hours at room temperature to ensure complete solubilization.

-

Centrifuge the sample at 15,000 x g for 15 minutes at room temperature to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized proteins. This sample is now ready for protein quantification and subsequent loading onto an IPG strip for first-dimension IEF.

Protocol 2: Optimized Protocol for Human Brain Proteins

This protocol is based on findings that demonstrate superior resolution for human brain proteomes.

1. Reagent Preparation (Brain Protein Solubilization Buffer):

-

7 M Urea

-

2 M Thiourea

-

4% (w/v) CHAPS

-

2% (w/v) this compound

-

100 mM DTT

-

0.5% (v/v) Carrier Ampholytes (pH 3-10)

2. Protein Extraction and Solubilization:

-

Homogenize brain tissue in the prepared solubilization buffer.

-

Follow steps 3-6 from Protocol 1 to complete the solubilization and clarification process.

3. First-Dimension Electrophoresis (Isoelectric Focusing):

-

Apply the protein sample to a pH 3-10 Immobilized pH Gradient (IPG) strip.

-

Allow for passive or active rehydration for at least 12 hours.

-

Perform isoelectric focusing according to the manufacturer's instructions. A typical multi-step protocol might be: 1 hour at 500 V, 1 hour at 1000 V, followed by 10 hours at 8000 V.

-

After IEF, equilibrate the IPG strips using standard reduction and alkylation steps before proceeding to the second-dimension SDS-PAGE.

Visualizations

Caption: Experimental workflow for protein solubilization using this compound for 2D-PAGE.

Caption: Mechanism of this compound solubilizing a membrane protein from a lipid bilayer.

References

Preparation of ASB-14 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB-14 (Amidosulfobetaine-14) is a zwitterionic detergent highly effective in solubilizing proteins, particularly membrane proteins, for various downstream applications such as 2D electrophoresis and proteomics.[1][2][3] Its ability to break protein-protein interactions and increase the solubility of hydrophobic proteins makes it a valuable tool in biological research.[1] Proper preparation of this compound stock solutions is critical for experimental success and reproducibility. This document provides detailed protocols for the preparation, storage, and safe handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 434.68 g/mol | |

| Full Name | Amidosulfobetaine-14 | |

| Synonyms | 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate | |

| Form | White to off-white powder | |

| Purity | ≥95% to >99% | |

| Solubility | Soluble in water to 100 mM | |

| Critical Micelle Concentration (CMC) | 8 mM (at 25°C) | |

| Recommended Powder Storage | 2-8°C or +4°C | |

| Reconstituted Stock Solution Storage | Aliquot and store at -20°C for up to 1 year |

Experimental Protocol: Preparation of a 10% (w/v) this compound Stock Solution

This protocol describes the preparation of a 10% (w/v) this compound stock solution, a commonly used concentration in laboratory settings.

Materials:

-

This compound powder

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Magnetic stirrer and stir bar or vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat.

Procedure:

-

Safety Precautions: Before handling, consult the Safety Data Sheet (SDS). Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

-

Weighing this compound: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 10 mL of a 10% (w/v) solution, weigh 1.0 g of this compound.

-

Solubilization: Transfer the weighed this compound powder into a sterile conical tube. Add a portion of the high-purity water (e.g., 7-8 mL for a final volume of 10 mL).

-

Mixing: Securely cap the tube and mix thoroughly. A vortex mixer or a magnetic stirrer can be used to facilitate dissolution. Gentle warming in a water bath may aid in solubilization, but avoid excessive heat.

-

Final Volume Adjustment: Once the this compound is completely dissolved, add high-purity water to reach the final desired volume (e.g., 10 mL).

-

Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solutions are stable for up to one year when stored under these conditions.

Experimental Workflow

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway (Placeholder)

While this compound is a biochemical reagent and not directly involved in signaling pathways, for illustrative purposes, a diagram of a generic signaling pathway where a solubilized membrane protein (the target of this compound's action) might be involved is provided below.

Caption: Generic signaling pathway involving a membrane receptor.

References

Application Notes & Protocols: Utilizing Asb-14 with Urea and Thiourea Buffers for Enhanced Proteomic Analysis

Introduction

Amidosulfobetaine-14 (ASB-14) is a zwitterionic detergent highly effective in the solubilization of proteins, particularly membrane-associated and hydrophobic proteins, for downstream proteomic applications such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry.[1][2][3][4] Its utility is significantly enhanced when used in conjunction with chaotropic agents like urea and thiourea, which disrupt hydrogen bonds and denature proteins, thereby improving solubilization efficiency.[1] Optimal protein solubility with this compound is often achieved in urea-thiourea mixtures rather than in urea alone. This combination is particularly powerful for complex samples such as brain tissue, where achieving comprehensive protein extraction is challenging. These application notes provide detailed protocols for the use of this compound with urea and thiourea buffers for protein extraction and solubilization, aimed at researchers, scientists, and drug development professionals.

Key Applications

-

Proteomics: Solubilization of complex protein mixtures, including membrane proteins, for 2D-PAGE and subsequent mass spectrometry analysis.

-

Drug Discovery: In preclinical studies, this compound based extraction buffers have been used to analyze protein expression changes in response to drug candidates.

-

Biomarker Discovery: Effective extraction of proteins from tissues and cells for the identification of potential disease biomarkers.

-

Tissue Engineering: Used in the preparation of xenogeneic scaffolds by aiding in the removal of antigenic material.

Data Presentation: Efficacy of this compound in Protein Solubilization

The inclusion of this compound in protein extraction buffers has been demonstrated to significantly increase the number of resolved protein spots in 2D-PAGE, indicating superior solubilization. A study on human brain frontal cortex proteins provides quantitative evidence of this enhancement.

| Extraction Buffer Composition | Average Number of Spots Detected | Standard Deviation |

| 4% CHAPS | 1023 | 19 |

| 4% CHAPS + 2% this compound | 1234 | 25 |

| 4% CHAPS + 2% ASB-16 | 1098 | 21 |

| 4% CHAPS + 2% this compound + 2% ASB-16 | 1156 | 28 |

| 2% this compound | 987 | 22 |

| 2% ASB-16 | 954 | 18 |

| Data adapted from Martins-de-Souza et al., Briefings in Functional Genomics, 2007. |

The data clearly indicates that the combination of 4% CHAPS and 2% this compound in a standard urea/thiourea-based buffer yields the highest number of detectable protein spots, suggesting the most efficient protein solubilization among the tested conditions.

Experimental Protocols

Protocol 1: Standard Protein Extraction from Mammalian Tissue for 2D-PAGE

This protocol is optimized for the extraction of a broad range of proteins from soft tissues, such as the brain or liver.

Materials:

-

This compound (Amidosulfobetaine-14)

-

Urea

-

Thiourea

-

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

-

Dithiothreitol (DTT)

-

Tris Base

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail (optional)

-

Sample Grinder (e.g., Polytron) or Mortar and Pestle

-

Microcentrifuge

-

Bradford or BCA Protein Assay Kit

Buffer Preparation:

-

Lysis Buffer (prepare fresh):

-

7 M Urea

-

2 M Thiourea

-

4% (w/v) CHAPS

-

2% (w/v) this compound

-

100 mM DTT

-

40 mM Tris Base

-

1x Protease Inhibitor Cocktail

-

1x Phosphatase Inhibitor Cocktail (optional)

-

Adjust pH to 8.8 with HCl.

-

Procedure:

-

Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled tube.

-

Add 1 mL of ice-cold Lysis Buffer to the tissue.

-

Homogenize the tissue on ice using a sample grinder until no visible tissue fragments remain. For manual homogenization, grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle before adding the Lysis Buffer.

-

Incubate the homogenate on a rocking platform for 1 hour at room temperature to ensure complete solubilization.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble material.

-

Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

-

Determine the protein concentration of the extract using a Bradford or BCA protein assay. Note that high concentrations of urea and detergents can interfere with some protein assays; follow the manufacturer's instructions for compatible samples.

-

The protein extract is now ready for use in 2D-PAGE or can be stored at -80°C for long-term storage.

Protocol 2: Rehydration Buffer for Isoelectric Focusing (IEF) Strips

This buffer is used to rehydrate IPG strips before the first dimension of 2D-PAGE and to load the protein sample.

Materials:

-

Urea

-

Thiourea

-

CHAPS

-

This compound

-

DTT

-

IPG Buffer (carrier ampholytes, appropriate pH range)

-

Bromophenol Blue

Buffer Preparation:

-

Rehydration Buffer (prepare fresh):

-

7 M Urea

-

2 M Thiourea

-

2% (w/v) CHAPS

-

0.5% (w/v) this compound

-

70 mM DTT

-

1% (v/v) IPG Buffer

-

0.002% (w/v) Bromophenol Blue

-

Procedure:

-

For each IPG strip, prepare the required volume of Rehydration Buffer (typically 125-250 µL for 7 cm strips and 300-450 µL for 17 cm strips).

-

Add the desired amount of protein extract (typically 50-150 µg for analytical gels) to the Rehydration Buffer and mix gently.

-

Pipette the protein-containing Rehydration Buffer into the channels of the IEF strip holder.

-

Carefully place the IPG strips, gel-side down, into the buffer, ensuring no air bubbles are trapped underneath.

-

Allow the strips to rehydrate for at least 12 hours at room temperature.

-

The rehydrated strips are now ready for isoelectric focusing.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Analysis Enabled by this compound Based Proteomics

Recent studies have utilized this compound based protein extraction for integrated proteomic and metabolomic analyses to elucidate the effects of ASB14 overexpression in cardiomyocytes. This approach has implicated alterations in key metabolic pathways.

General Experimental Workflow for 2D-PAGE Proteomics

The following diagram outlines the major steps in a typical proteomics experiment where this compound with urea/thiourea buffers would be utilized.

Conclusion

The use of this compound in combination with urea and thiourea-containing buffers provides a robust and highly effective method for the solubilization of proteins from complex biological samples. This approach is particularly advantageous for challenging proteins, such as those embedded in cellular membranes. The protocols and data presented herein offer a comprehensive guide for researchers aiming to improve the quality and depth of their proteomic analyses, ultimately facilitating advancements in drug development and biomarker discovery.

References

Application Notes and Protocols for ASB-14 in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amidosulfobetaine-14 (ASB-14), a zwitterionic detergent, in the solubilization and extraction of membrane proteins for downstream applications such as two-dimensional gel electrophoresis (2D-PAGE) and proteomic analysis.

Introduction to this compound

This compound is a zwitterionic detergent that has proven to be highly effective in solubilizing membrane proteins, a class of proteins notoriously difficult to extract and analyze due to their hydrophobic nature. Its utility is particularly noted in proteomics, where it enables the identification of previously undetected membrane proteins. This compound is often used in combination with other detergents, such as CHAPS, to enhance the resolution and solubilization of complex protein mixtures.[1][2] It has a critical micelle concentration (CMC) of 8 mM.[3]

Key Properties of this compound

| Property | Value | Reference |

| Full Name | Amidosulfobetaine-14 | |

| Molecular Weight | 434.68 g/mol | |

| Type | Zwitterionic Detergent | |

| Critical Micelle Concentration (CMC) | 8 mM | |

| Solubility | Water soluble (up to 50 mg/mL) | |

| Appearance | White to off-white solid |

Quantitative Data on Extraction Efficiency

The effectiveness of this compound, particularly in combination with other detergents, has been demonstrated in various studies. The following tables summarize key quantitative findings.

Table 1: Comparison of Detergent Combinations for Human Brain Protein Solubilization for 2D-PAGE

| Detergent Composition in Standard Buffer* | Average Number of Detected Protein Spots | Reference |

| 4% CHAPS + 2% this compound | 1192 | |

| 4% CHAPS + 2% ASB-16 | 1087 |

*Standard Buffer (SB) constituents: 7M Urea, 2M Thiourea, and 100mM DTT.

Table 2: Extraction Efficiency of Specific Membrane Proteins Using a Commercial Kit with a Two-Phase Partitioning System

| Protein | Cellular Location | Transmembrane Domains | Extraction Efficiency (%) | Reference |

| Flotillin | Plasma Membrane | 2 | ~50 | |

| Cox4 | Outer Mitochondrial Membrane | 1 | ~90 |

Experimental Protocols

Protocol 1: Membrane Protein Solubilization for 2D-PAGE using this compound and CHAPS

This protocol is optimized for the solubilization of cytosolic and membrane proteins from human brain tissue for subsequent analysis by two-dimensional gel electrophoresis.

Materials:

-

Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) this compound, 100 mM DTT.

-

Protease inhibitor cocktail

-

Brain tissue sample

-

Dounce homogenizer

-

Microcentrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Weigh the brain tissue and add it to the Lysis Buffer at a 5:1 (v:w) ratio (e.g., 5 mL of buffer for 1 g of tissue).

-

Add a protease inhibitor cocktail to the buffer according to the manufacturer's instructions.

-

Homogenize the tissue on ice using a Dounce homogenizer until a homogenous suspension is achieved.

-

Sonicate the homogenate for 2 minutes.

-

Vortex the sample for 30 minutes at 4°C.

-

Centrifuge the lysate at 17,000 x g for 3 minutes at 4°C to pellet insoluble material.

-

Carefully collect the supernatant containing the solubilized proteins.

-

Determine the protein concentration of the supernatant using the Bradford assay.

-

The protein extract is now ready for isoelectric focusing (IEF) and 2D-PAGE.

Protocol 2: Solubilization of Integral Membrane Proteins using this compound and n-Dodecyl-β-maltoside (DDM)

This protocol is designed for the near-complete solubilization of integral membrane proteins, exemplified by the glucose transporter GLUT-1 from brain microvessels.

Materials:

-

Solubilizing Buffer (SB): 5 M Urea, 2 M Thiourea, 2% (w/v) n-Dodecyl-β-maltoside (DDM), 1% (w/v) this compound, 10 mM TCEP, 10 mM Tris (pH 8.0).

-

Membrane protein sample (e.g., isolated brain microvessels)

-

Ultracentrifuge

Procedure:

-

Resuspend the membrane protein sample in the Solubilizing Buffer (SB).

-

Incubate the sample for 2 hours at room temperature with gentle agitation to allow for protein solubilization.

-

Centrifuge the sample at 100,000 x g to pellet any insoluble material.

-

The supernatant contains the solubilized membrane proteins and is ready for downstream analysis.

Visualizations

Caption: General workflow for membrane protein extraction and solubilization using this compound.

Caption: Protocol workflow for membrane protein solubilization using this compound and CHAPS.

References

- 1. [PDF] The use of this compound in combination with CHAPS is the best for solubilization of human brain proteins for two-dimensional gel electrophoresis. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound › Zwitterionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

Step-by-Step Guide for Protein Solubilization with ASB-14: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the zwitterionic detergent Amidosulfobetaine-14 (ASB-14) for the solubilization of proteins, with a particular focus on applications in proteomics and downstream analysis such as two-dimensional gel electrophoresis (2D-PAGE).

Introduction to this compound

This compound is a zwitterionic detergent highly effective for solubilizing proteins, especially membrane-associated and hydrophobic proteins.[1][2] Its structure, featuring a 14-carbon hydrophobic tail and a sulfobetaine headgroup, allows for the disruption of lipid bilayers and the formation of micelles around the hydrophobic regions of proteins.[1] This action facilitates the extraction of proteins from their native membrane environment while preserving their native conformation, which is crucial for subsequent functional and structural analyses.[1] this compound is particularly valued in proteomics for its compatibility with techniques like 2D-PAGE, where it has been shown to improve the resolution and detection of previously undetected membrane proteins.[2] It is often used in conjunction with other detergents, most notably CHAPS, to enhance solubilization efficiency.

Key Applications of this compound

-

Proteomics: A primary application of this compound is in the preparation of protein samples for proteomic analysis, particularly for 2D-PAGE.

-

Membrane Protein Extraction: It is highly effective in solubilizing membrane proteins that are challenging to extract with traditional detergents.

-

Tissue Engineering: this compound is employed for antigen removal in the generation of xenogeneic scaffolds.

-

Micelle Formation: Its properties are utilized in the formation of zwitterionic micelles for various research purposes.

Quantitative Data Summary